molecular formula C30H34N2O8 B5204937 2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B5204937
M. Wt: 550.6 g/mol
InChI Key: XTFGIVWIBIPBAG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring substituted with a trimethoxyphenyl group and a diphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3,4,5-trimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Diphenyl Ethanone Moiety: The diphenyl ethanone moiety is synthesized separately, often through a Friedel-Crafts acylation reaction involving benzene and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the substituted piperazine with the diphenyl ethanone moiety. This can be done through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, forming corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Properties

IUPAC Name

2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4.C2H2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23;3-1(4)2(5)6/h4-13,18-19,26H,14-17,20H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFGIVWIBIPBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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